2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions, highlighting the intricate processes required to create specific molecular structures. For instance, the generation of structurally diverse libraries through alkylation and ring closure reactions using related compounds demonstrates the versatility and complexity of synthetic routes in chemical research (Roman, 2013).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and potential applications of chemical compounds. The crystal structure analysis of certain derivatives provides insight into the molecular geometry, bond lengths, and angles, which are essential for predicting the behavior of molecules in various conditions (Zi, 2000).
Chemical Reactions and Properties
Chemical reactions involving 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride can lead to the formation of various derivatives, showcasing the compound's reactivity and functional versatility. The reaction with different reagents under specific conditions can yield a wide range of products, indicating the compound's utility in synthetic chemistry (Elż & Slawomir, 1999).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are fundamental for its characterization and application in various fields. For instance, the synthesis and characterization of related compounds provide valuable data on their solubility and thermal stability, which are crucial for their practical applications (Liaw, Been-Yang Liaw, & Muh-Quang Jeng, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other substances, determine a compound's suitability for specific applications. Studies on the biochemistry of aromatic amines similar to 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride reveal insights into their metabolism and potential biochemical interactions, which could inform their use in research and development (Boyland & Sims, 1959).
Scientific Research Applications
Multi-Stimuli Responsive Materials
Research by Xiao-lin Lu and M. Xia (2016) discusses the use of a V-shaped molecule derived from biphenyl for the development of materials that respond to multiple stimuli, such as mechanical force or pH changes. These materials show promise in security ink applications without the need for a covering agent, indicating potential for use in anti-counterfeiting measures (Lu & Xia, 2016).
Library of Structurally Diverse Compounds
G. Roman (2013) utilized a ketonic Mannich base related to biphenyl compounds as a starting material in alkylation and ring closure reactions. This approach generated a diverse library of compounds, showcasing the utility of biphenyl derivatives in synthesizing a wide range of chemical entities for potential applications in drug discovery and material science (Roman, 2013).
Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels
A study by H. M. Aly and H. L. A. El-Mohdy (2015) on the modification of radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amines, including biphenyl derivatives, highlights the enhancement of thermal stability and antibacterial activity of these hydrogels. This modification suggests potential medical applications, particularly in developing materials with improved biocompatibility and functional performance (Aly & El-Mohdy, 2015).
Synthesis and Properties of Novel Biphenyl Derivatives
Research into the synthesis, structure, and properties of novel biphenyl derivatives, such as those discussed by Hou Zi (2000) and others, underscores the chemical's role in creating materials with unique electronic and structural characteristics. These studies contribute to our understanding of biphenyl compounds' potential in electronic, optical, and material sciences (Zi, 2000).
Photocatalytic Applications
M. Muneer and colleagues (2005) explored the photocatalytic reactions of organic systems, including biphenyl derivatives, in the presence of titanium dioxide. This research demonstrates the potential of biphenyl compounds in environmental applications, particularly in the degradation of pollutants and the synthesis of valuable chemicals through photocatalytic processes (Muneer et al., 2005).
Safety And Hazards
Unfortunately, I couldn’t find specific information on the safety and hazards of “2’,3-Dimethyl(1,1’-biphenyl)-4-amine hydrochloride” from the search results.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “2’,3-Dimethyl(1,1’-biphenyl)-4-amine hydrochloride” from the search results.
Please note that this information might not be complete or up-to-date. For a more comprehensive understanding, you may want to refer to additional resources or consult with a subject matter expert.
properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKINQJGXXOXEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13394-86-0 (Parent) | |
Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30206836 | |
Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
CAS RN |
58109-32-3 | |
Record name | [1,1′-Biphenyl]-4-amine, 2′,3-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58109-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58109-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2',3-Dimethyl(1,1'-biphenyl)-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3-dimethyl[1,1'-biphenyl]-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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